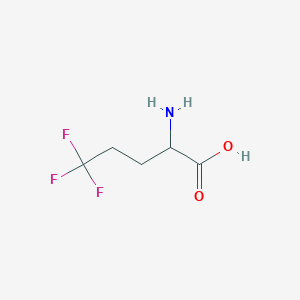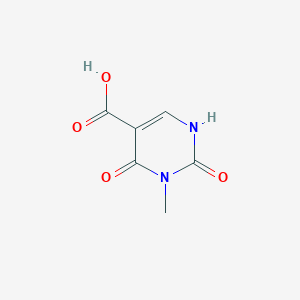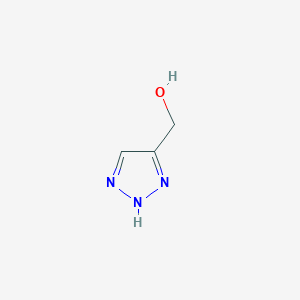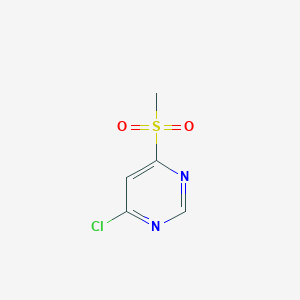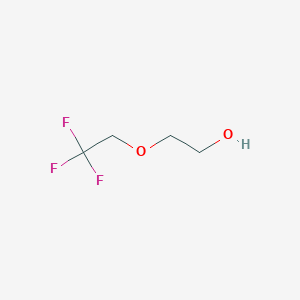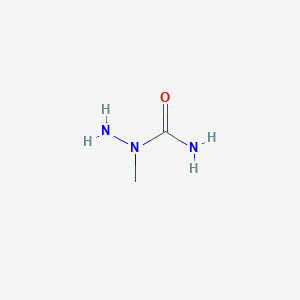
3-Perfluorohexyl-1,2-epoxypropane
Übersicht
Beschreibung
3-Perfluorohexyl-1,2-epoxypropane is a chemical compound with the molecular formula C9H5F13O . It has a molecular weight of 376.12 g/mol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3-Perfluorohexyl-1,2-epoxypropane involves coating the surface of aluminum powder with 3-Perfluorohexyl-1,2-epoxypropane (PFHP), which then reacts with glycidyl azide polymer (GAP) in situ to form core-shell Al@PFHP@GAP . This process significantly reduces the ignition temperature and greatly improves the combustion efficiency .Molecular Structure Analysis
The molecular structure of 3-Perfluorohexyl-1,2-epoxypropane is represented by the linear formula C9H5F13O . The InChI representation of the molecule is InChI=1S/C9H5F13O/c10-4(11,1-3-2-23-3)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 .Chemical Reactions Analysis
The chemical reactions involving 3-Perfluorohexyl-1,2-epoxypropane are primarily related to its use in the preparation of high-energy materials . For instance, when coated on the surface of aluminum powder and reacted with glycidyl azide polymer (GAP), it forms a core-shell structure that significantly enhances the combustion performance of the aluminum powder .Physical And Chemical Properties Analysis
3-Perfluorohexyl-1,2-epoxypropane is a liquid at room temperature . It has a molecular weight of 376.11 g/mol . The compound’s InChI representation is InChI=1S/C9H5F13O/c10-4(11,1-3-2-23-3)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 .Wissenschaftliche Forschungsanwendungen
Non-Bioaccumulable Fluorinated Surfactants
“3-Perfluorohexyl-1,2-epoxypropane” is used in the synthesis of non-bioaccumulable fluorinated surfactants . These surfactants are environmentally friendly alternatives to conventional fluorinated surfactants with long perfluorocarbon chains, which have been restricted in many industrial applications due to their negative effects .
Emulsion Polymerization of Fluorinated Olefins
This compound plays a significant role in the emulsion polymerization of fluorinated olefins . The unique properties of fluorinated surfactants, such as outstanding thermal and chemical stability, make them ideal for this application .
Wirkmechanismus
The mechanism of action of 3-Perfluorohexyl-1,2-epoxypropane involves its reaction with glycidyl azide polymer (GAP) to form a core-shell structure that enhances the combustion performance of aluminum powder . The formation of this structure not only significantly reduces the ignition temperature but also greatly improves the combustion efficiency .
Safety and Hazards
The safety information for 3-Perfluorohexyl-1,2-epoxypropane includes several hazard statements: H225 (highly flammable liquid and vapor), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition .
Zukünftige Richtungen
The future directions for the use of 3-Perfluorohexyl-1,2-epoxypropane are primarily related to its potential in the preparation of high-energy materials . The ability of this compound to enhance the combustion performance of aluminum powder suggests potential applications in areas such as propulsion, pyrotechnics, powering micro- and nano-devices, and nanomaterials synthesis .
Eigenschaften
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O/c10-4(11,1-3-2-23-3)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYUZRBIQCDOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880413 | |
| Record name | 3-(Perfluorohexyl)-1,2-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Perfluorohexyl-1,2-epoxypropane | |
CAS RN |
38565-52-5 | |
| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38565-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Perfluorohexyl-1,2-epoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038565525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Perfluorohexyl)-1,2-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PERFLUOROHEXYL-1,2-EPOXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23YV4KT18O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method used to produce 3-perfluorohexyl-1,2-epoxypropane in the research?
A1: The research highlights a one-pot synthesis method for producing 3-perfluorohexyl-1,2-epoxypropane (PFOP) from perfluorohexyl iodide. [] This is significant because one-pot syntheses are generally preferred in chemistry due to their efficiency and convenience. They involve fewer steps, less purification, and often result in higher yields compared to multi-step procedures. Achieving a 79.6% yield using this method [] suggests its potential for scalable and cost-effective production of PFOP for various applications.
Q2: What applications were explored for 3-perfluorohexyl-1,2-epoxypropane in the provided research?
A2: The research explored 3-perfluorohexyl-1,2-epoxypropane as a precursor for synthesizing novel methacryloyl monomers. [] These monomers contain both aromatic rings and short perfluorocarbon side chains, potentially combining the properties of both elements in new materials. Additionally, the research investigated its use in surface modification. [] Specifically, 3-perfluorohexyl-1,2-epoxypropane was used to create self-assembled monolayers on fluorine-terminated silicon (Si(111)) surfaces. This modification is relevant for applications requiring controlled surface properties like wettability, adhesion, and friction.
Q3: How does the molecular structure of 3-perfluorohexyl-1,2-epoxypropane influence its interactions with the silicon surface?
A3: The research observed an energy shift in the core electron levels of 3-perfluorohexyl-1,2-epoxypropane as it adsorbed onto the silicon surface. [] This shift, attributed to increasing van der Waals interactions between adjacent molecules, suggests the formation of a densely packed monolayer. The linear fluoroalkyl chain in 3-perfluorohexyl-1,2-epoxypropane likely plays a crucial role in these interactions. Furthermore, the epoxy group is likely involved in the chemisorption process, forming a stable bond with the fluorine-terminated silicon surface.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)
